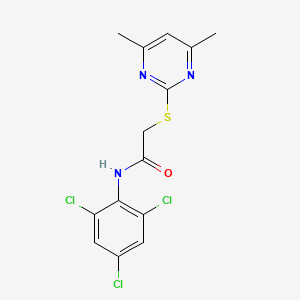

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

CAS No.:

Cat. No.: VC15810587

Molecular Formula: C14H12Cl3N3OS

Molecular Weight: 376.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12Cl3N3OS |

|---|---|

| Molecular Weight | 376.7 g/mol |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2,4,6-trichlorophenyl)acetamide |

| Standard InChI | InChI=1S/C14H12Cl3N3OS/c1-7-3-8(2)19-14(18-7)22-6-12(21)20-13-10(16)4-9(15)5-11(13)17/h3-5H,6H2,1-2H3,(H,20,21) |

| Standard InChI Key | NXHVDKUPXURJPP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide features a central acetamide backbone substituted with two functional groups:

-

A 4,6-dimethylpyrimidin-2-ylthio moiety attached to the methylene carbon.

-

A 2,4,6-trichlorophenyl group bonded to the nitrogen atom of the acetamide.

The pyrimidine ring (C₄H₃N₂) is substituted at positions 4 and 6 with methyl groups, while the phenyl ring is fully chlorinated at positions 2, 4, and 6. The thioether linkage (–S–) bridges the pyrimidine and acetamide components, contributing to the compound’s conformational flexibility and electronic properties .

IUPAC Name Breakdown

-

Root: Acetamide (ethanamide).

-

Substituents:

-

2-((4,6-dimethylpyrimidin-2-yl)thio): Indicates a pyrimidine ring (positions 4 and 6 methylated) connected via a sulfur atom at position 2.

-

N-(2,4,6-trichlorophenyl): Specifies a phenyl group with chlorine atoms at positions 2, 4, and 6 attached to the acetamide’s nitrogen.

-

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through a nucleophilic substitution reaction, inspired by methodologies used for analogous pyrimidinylthioacetamides .

Key Reactants:

-

4,6-Dimethylpyrimidine-2-thiol: Serves as the sulfur-containing nucleophile.

-

N-(2,4,6-Trichlorophenyl)chloroacetamide: The electrophilic partner, prepared by treating 2,4,6-trichloroaniline with chloroacetyl chloride.

Reaction Conditions:

-

Solvent: Anhydrous acetonitrile or dimethylformamide (DMF).

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the thiol.

-

Catalyst: Phase-transfer agents like benzyltriethylammonium chloride enhance reaction efficiency .

-

Temperature: Reflux conditions (80–100°C) for 6–8 hours.

The general reaction scheme is:

Yield Optimization:

-

Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures.

-

Yield: Typically 65–75%, contingent on reactant stoichiometry and solvent purity .

Alternative Routes

Microwave-assisted synthesis (e.g., 100°C, 30 minutes) may reduce reaction times by 50% compared to conventional heating, as demonstrated in related thienopyrimidine syntheses .

Physicochemical Characterization

Spectroscopic Data

Crystallographic Insights (Hypothetical)

Based on analogous structures , the crystal lattice likely features:

-

Intermolecular interactions: N–H⋯O and C–H⋯π hydrogen bonds.

-

Dihedral angles: ~80° between pyrimidine and phenyl planes, minimizing steric strain.

Biological and Industrial Applications

Herbicidal Activity

Pyrimidinylthioacetamides exhibit potent activity against monocotyledonous weeds (e.g., Digitaria sanguinalis) at 50–100 mg/L . The trichlorophenyl moiety may enhance lipid membrane penetration, increasing bioavailability.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing Cl with CF₃) to optimize bioactivity.

-

In vivo Testing: Evaluate herbicidal and antimicrobial efficacy in field trials.

-

Crystallography: Single-crystal X-ray diffraction to resolve precise bond lengths and angles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume